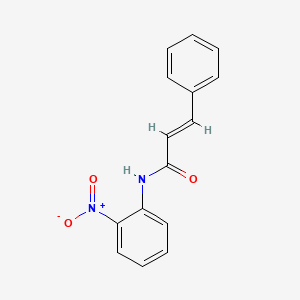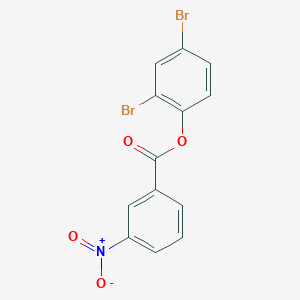![molecular formula C22H26N6O7S B11555038 4-{4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]phenyl}morpholine](/img/structure/B11555038.png)
4-{4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]phenyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}MORPHOLINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro groups, a piperidine sulfonyl moiety, and a morpholine ring. These structural features contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring through nitration reactions using nitric acid and sulfuric acid.
Sulfonylation: Attachment of the piperidine sulfonyl group via sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Hydrazone Formation: Formation of the hydrazone linkage by reacting hydrazine derivatives with aldehydes or ketones.
Morpholine Ring Formation: Cyclization to form the morpholine ring using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-{4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}MORPHOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-{4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}MORPHOLINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro groups and hydrazone linkage can play a role in its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylhydrazine: Shares the hydrazine moiety but lacks the piperidine sulfonyl and morpholine groups.
4-Nitrobenzaldehyde: Contains the nitro group and aromatic ring but lacks the hydrazone and morpholine structures.
Morpholine: Contains the morpholine ring but lacks the nitro and hydrazone functionalities.
Propriétés
Formule moléculaire |
C22H26N6O7S |
|---|---|
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-4-nitro-2-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C22H26N6O7S/c29-27(30)18-5-7-21(25-10-12-35-13-11-25)17(14-18)16-23-24-20-6-4-19(28(31)32)15-22(20)36(33,34)26-8-2-1-3-9-26/h4-7,14-16,24H,1-3,8-13H2/b23-16+ |
Clé InChI |
FNFFIMNGQJUVTI-XQNSMLJCSA-N |
SMILES isomérique |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11554956.png)
![4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11554968.png)
![2-(3-chlorophenyl)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11554976.png)
![2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11554997.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B11555006.png)
![2-(6-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11555020.png)

![N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11555030.png)
![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11555041.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11555042.png)
![N-({N'-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11555048.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11555051.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11555066.png)
